3-chloro-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide is an organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes a benzothiophene core, a chloro substituent, and a sulfamoyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide typically involves a multi-step process. The key steps include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophenes and benzene derivatives.
Introduction of the Chloro Substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can be employed.
Attachment of the Sulfamoyl Phenyl Group: This step involves the reaction of the benzothiophene intermediate with a sulfamoyl phenyl derivative under suitable conditions, such as the use of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or sulfamoyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-chloro-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide
- 3-chloro-N-{4-[(3-hydroxypropyl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide
Uniqueness
The uniqueness of 3-chloro-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide lies in its specific substituents, which confer distinct chemical and biological properties. These properties can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
3-chloro-N-[4-(3-ethoxypropylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4S2/c1-2-27-13-5-12-22-29(25,26)15-10-8-14(9-11-15)23-20(24)19-18(21)16-6-3-4-7-17(16)28-19/h3-4,6-11,22H,2,5,12-13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBNCBFMGJZJLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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